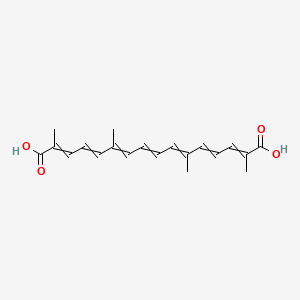

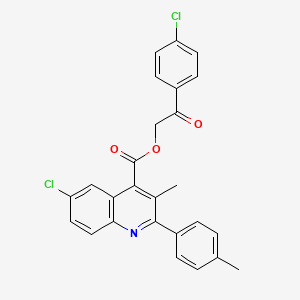

2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid

Übersicht

Beschreibung

Crocetin is a natural carotenoid dicarboxylic acid that is primarily found in the stigmas of the saffron flower (Crocus sativus) and the fruit of the cape jasmine (Gardenia jasminoides). It is an aglycone of crocin, which means it is the non-sugar part of the molecule that remains after the glycosidic bond is hydrolyzed. Crocetin is known for its vibrant red color and has been used traditionally for its medicinal properties. It exhibits a range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Crocetin can be synthesized through various chemical methods. One common approach involves the enzymatic conversion of zeaxanthin into crocetin dialdehyde, followed by oxidation to produce crocetin. This process typically requires the use of carotenoid-cleaving dioxygenase (CCD) enzymes .

Another method involves the extraction of crocetin from natural sources such as saffron and cape jasmine. The extraction process often includes steps like enzymolysis, alkali saponification, and purification through silica gel chromatography and crystallization .

Industrial Production Methods

In industrial settings, crocetin is often produced by extracting it from saffron or cape jasmine using organic solvents like methanol and isopropanol. The extracted crocetin is then concentrated and purified to achieve high purity levels . Additionally, microbial synthesis methods have been developed, where genetically engineered Escherichia coli strains are used to produce crocetin from glycerol .

Analyse Chemischer Reaktionen

Types of Reactions

Crocetin undergoes various chemical reactions, including:

Oxidation: Crocetin is sensitive to oxidation, especially when exposed to light and heat.

Isomerization: Crocetin can exist in both cis and trans forms, with the trans form being more stable.

Esterification: Crocetin can be esterified with sugars like gentiobiose and glucose to form crocin.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents used in crocetin reactions include hydrogen peroxide and potassium permanganate.

Major Products

Crocetin Dialdehyde: Formed through the oxidation of crocetin.

Crocin: Formed through the esterification of crocetin with sugars.

Wissenschaftliche Forschungsanwendungen

Crocetin has a wide range of scientific research applications:

Chemistry: Used as a natural dye and in the synthesis of other carotenoids.

Biology: Studied for its role in cellular processes and its effects on cell signaling pathways.

Medicine: Investigated for its potential therapeutic effects, including cardioprotective, hepatoprotective, neuroprotective, antidepressant, antiviral, anticancer, atherosclerotic, antidiabetic, and memory-enhancing properties

Industry: Used in the food and cosmetic industries as a natural colorant and antioxidant.

Wirkmechanismus

Crocetin exerts its effects through various mechanisms:

Antioxidant Activity: Crocetin scavenges reactive oxygen species (ROS) and protects cells from oxidative damage.

Anti-inflammatory Activity: Inhibits pro-inflammatory mediators and reduces inflammation.

Anticancer Activity: Induces apoptosis in cancer cells and inhibits tumor growth by modulating pathways such as PI3K/Akt, MAPK, and NF-κB.

Cardioprotective Activity: Enhances oxygen transport and diffusivity, protecting the heart from ischemic damage.

Vergleich Mit ähnlichen Verbindungen

Crocetin is often compared with its glycosylated form, crocin, and other carotenoids like zeaxanthin:

Crocetin vs. Crocin: Crocetin is the aglycone form of crocin.

Crocetin vs. Zeaxanthin: Zeaxanthin is a precursor to crocetin.

Similar compounds include:

Crocin: A glycosylated form of crocetin.

Zeaxanthin: A carotenoid precursor to crocetin.

Lutein: Another carotenoid with similar antioxidant properties.

Crocetin’s unique combination of bioavailability, stability, and therapeutic effects makes it a valuable compound in various fields of research and industry.

Eigenschaften

IUPAC Name |

2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O4/c1-15(11-7-13-17(3)19(21)22)9-5-6-10-16(2)12-8-14-18(4)20(23)24/h5-14H,1-4H3,(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PANKHBYNKQNAHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C(=O)O)C=CC=C(C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30865402 | |

| Record name | 2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8022-19-3, 873378-86-0 | |

| Record name | Oils, saffron | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SAFFRON OIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1949 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(acetylamino)phenyl]-N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide](/img/structure/B12461730.png)

![(4E)-4-{[4-(Dimethylamino)phenyl]methylidene}-2,5-diphenylpyrazol-3-one](/img/structure/B12461734.png)

![2-Oxo-2-(thiophen-2-yl)ethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12461738.png)

![N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-1-phenylmethanamine;dihydrochloride](/img/structure/B12461756.png)

![2-({4,6-Bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}amino)-1-(4-phenylpiperazin-1-yl)propan-1-one](/img/structure/B12461758.png)

![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethoxyphenyl)propanamide](/img/structure/B12461759.png)

![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl benzoate](/img/structure/B12461787.png)

![9-Ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B12461795.png)

![2-(4-ethylphenyl)-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide](/img/structure/B12461798.png)